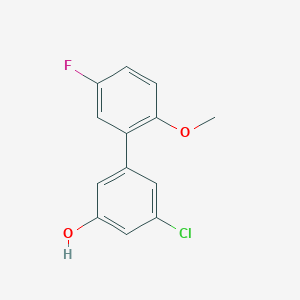
2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95%, also known as 2-CMP, is a phenolic compound with various applications in both scientific research and industrial processes. It is a white crystalline solid, soluble in water and ethanol, and has a melting point of 186-188 °C. 2-CMP is used as an intermediate in the synthesis of a variety of compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a reagent in organic synthesis and in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the reaction of 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% with other compounds is initiated by the formation of a phenolate anion, which then reacts with the other compound to form the desired product. The reaction is believed to be catalyzed by the acid catalyst, which facilitates the formation of the phenolate anion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% have not been studied in detail. However, it is believed that 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% is not toxic and does not have any significant adverse effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% for lab experiments include its low cost and availability, as well as its relatively low toxicity. Additionally, 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% is relatively easy to handle and store, and can be used in a variety of reactions. The main limitation of using 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
The potential future directions for the use of 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% include the use of the compound as a catalyst for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore the mechanism of action of 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95%, as well as to investigate its potential biochemical and physiological effects. Furthermore, research could be conducted to explore the potential of using 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% in the synthesis of other inorganic compounds, such as metal complexes. Finally, research could be conducted to investigate the potential of using 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% in the synthesis of polycyclic aromatic hydrocarbons.
Métodos De Síntesis
2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% is synthesized by a reaction between 2-chloro-5-methylphenol and 3-chloro-5-methylphenol in the presence of an acid catalyst. The reaction is conducted at a temperature of 80-100 °C, and the reaction time is typically 1-2 hours. The reaction yields 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% as the major product, with minor amounts of other byproducts.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a catalyst for the synthesis of polycyclic aromatic hydrocarbons, as well as for the synthesis of other compounds. Additionally, 2-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has been used in the synthesis of a variety of inorganic compounds, such as metal complexes.
Propiedades
IUPAC Name |
2-chloro-5-(3-chloro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-4-10(6-11(14)5-8)9-2-3-12(15)13(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKMHIABOREJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686004 |
Source


|
| Record name | 3',4-Dichloro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-5-methylphenyl)phenol | |
CAS RN |
1261955-75-2 |
Source


|
| Record name | 3',4-Dichloro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














